![molecular formula C6H11N3O B13628558 Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1H-pyrazole-3-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed.
Major Products
The major products formed from the reactions of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(1H-pyrazol-3-yl)ethan-1-ol: Lacks the methylamino group, which may result in different chemical and biological properties.
2-(ethylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol: Contains an ethylamino group instead of a methylamino group, which can affect its reactivity and interactions with biological targets.
2-(methylamino)-1-(1H-pyrazol-4-yl)ethan-1-ol: The position of the pyrazole ring substitution is different, which can influence the compound’s properties and applications.
The uniqueness of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol lies in its specific structure, which imparts distinct chemical and biological characteristics that make it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-7-4-6(10)5-2-3-8-9-5/h2-3,6-7,10H,4H2,1H3,(H,8,9) |
Clave InChI |
MJAYLZMTORUIMP-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC=NN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


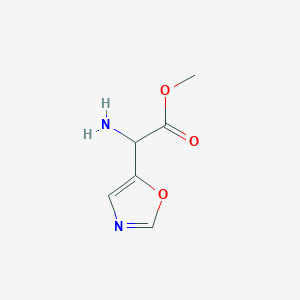
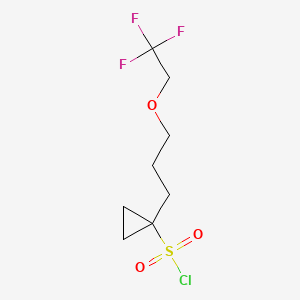
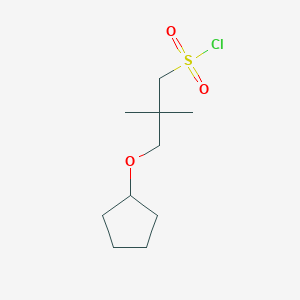
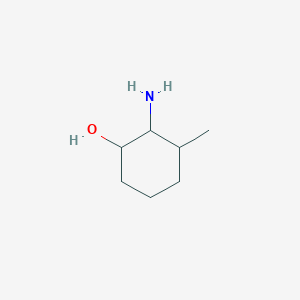
![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)

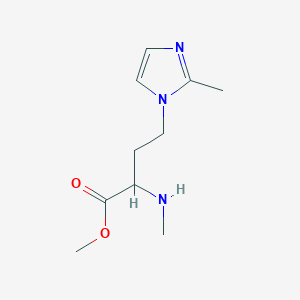
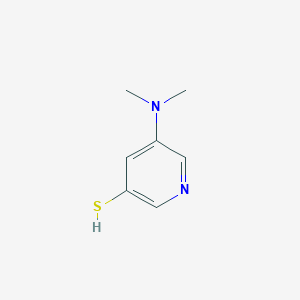
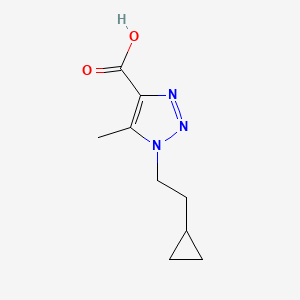
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)
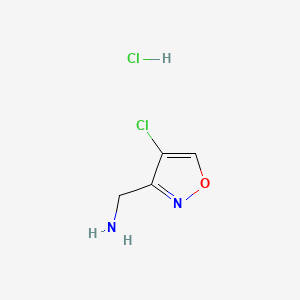
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)

![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)
